molecular formula C15H12FNO4 B8634460 3-{[(benzyloxy)carbonyl]amino}-4-fluorobenzoic acid

3-{[(benzyloxy)carbonyl]amino}-4-fluorobenzoic acid

Cat. No.: B8634460
M. Wt: 289.26 g/mol
InChI Key: IQRRWWLKCMXPTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(benzyloxy)carbonyl]amino}-4-fluorobenzoic acid is an organic compound that features a benzyloxycarbonylamino group attached to a fluorinated benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(benzyloxy)carbonyl]amino}-4-fluorobenzoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of a fluorine atom onto the benzoic acid ring. One common method involves the following steps:

    Protection of the amino group: The amino group is protected using benzyl chloroformate in the presence of a base such as sodium carbonate.

    Fluorination: The protected amino compound is then subjected to fluorination using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-{[(benzyloxy)carbonyl]amino}-4-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxycarbonyl group can be oxidized under strong oxidative conditions.

    Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzyloxycarbonyl group.

    Reduction: The free amine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[(benzyloxy)carbonyl]amino}-4-fluorobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound can be used to study the effects of fluorinated aromatic compounds on biological systems.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(benzyloxy)carbonyl]amino}-4-fluorobenzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under physiological conditions to release the active amine, which can then interact with biological targets. The fluorine atom can enhance the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxycarbonylamino)-4-chlorobenzoic acid: Similar structure but with a chlorine atom instead of fluorine.

    3-(Benzyloxycarbonylamino)-4-bromobenzoic acid: Similar structure but with a bromine atom instead of fluorine.

    3-(Benzyloxycarbonylamino)-4-iodobenzoic acid: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-{[(benzyloxy)carbonyl]amino}-4-fluorobenzoic acid imparts unique properties such as increased lipophilicity and metabolic stability compared to its halogenated analogs. This makes it a valuable compound in drug design and development.

Properties

Molecular Formula

C15H12FNO4

Molecular Weight

289.26 g/mol

IUPAC Name

4-fluoro-3-(phenylmethoxycarbonylamino)benzoic acid

InChI

InChI=1S/C15H12FNO4/c16-12-7-6-11(14(18)19)8-13(12)17-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,20)(H,18,19)

InChI Key

IQRRWWLKCMXPTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=CC(=C2)C(=O)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-amino-4-fluorobenzoic acid (30 g, 193 mmol) in a mixture of tetrahydrofuran (300 mL) and water (300 mL) was added cesium carbonate (157 g, 483 mmol) and benzyl chloroformate (30.4 mL, 213 mmol). This mixture was stirred at ambient temperature for 16 hours, and was concentrated to about 200 mL. The residue was acidified with 2N HCl to a pH 3, and was partitioned between ethyl acetate and brine. The precipitated solid was collected by filtration, washed with ethyl acetate and water, and dried to provide the title compound. MS (DCI/NH3) m/z 290 (M+H)+.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
157 g
Type
reactant
Reaction Step Two
Quantity
30.4 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.